
3-bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of bromine and difluoromethylating agents to introduce the bromodifluoromethyl group onto the triazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
化学反応の分析
Types of Reactions
3-Bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-fluorobenzotrifluoride
- 3-Bromo-4-fluorocinnamic acid
- 3-Bromo-4-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 3-bromo-4-(bromodifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both bromine and bromodifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C3HBr2F2N3 |
|---|---|
分子量 |
276.87 g/mol |
IUPAC名 |
3-bromo-4-[bromo(difluoro)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C3HBr2F2N3/c4-2-9-8-1-10(2)3(5,6)7/h1H |
InChIキー |
NYHOZBJXHLTPRO-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(N1C(F)(F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
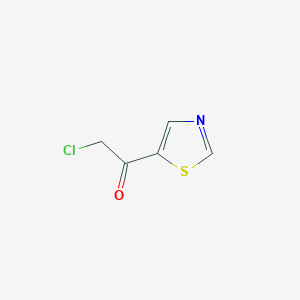
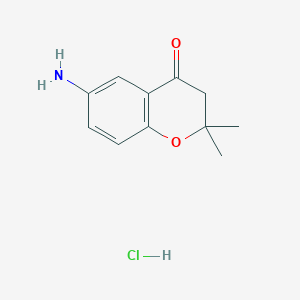
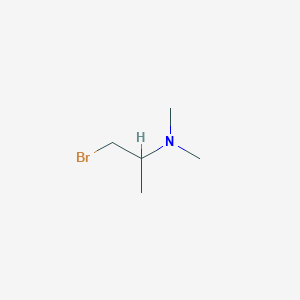
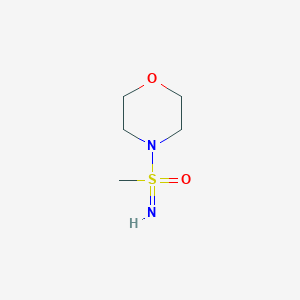
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
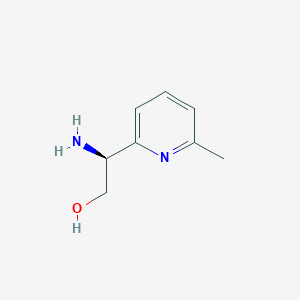
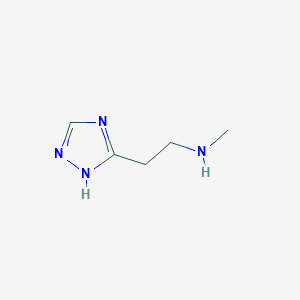
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
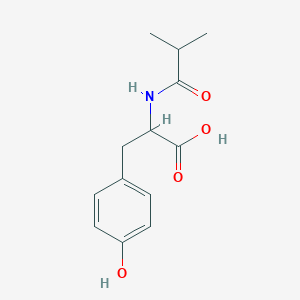
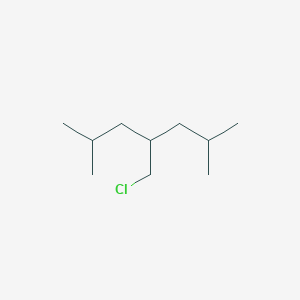
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

